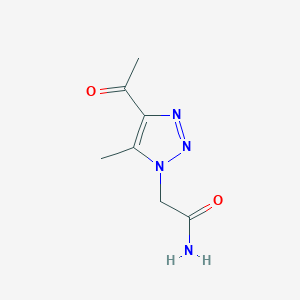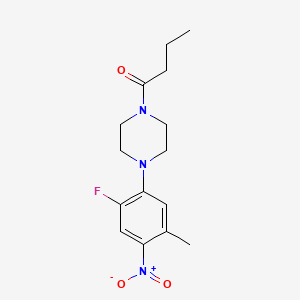![molecular formula C14H13N3O2 B5910238 N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5910238.png)
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide, also known as FMN, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. FMN is a derivative of nicotinohydrazide, a class of compounds that has been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide is not fully understood. However, it is believed that N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide exerts its biological activities by modulating the activity of enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide has also been shown to possess antioxidant activity, which may help protect cells from oxidative damage. In addition, N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide has been shown to possess anticancer activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide in lab experiments is its low toxicity. N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide has been shown to be relatively safe for use in cell culture and animal studies. However, one limitation of using N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide is its poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide. One area of interest is the development of new synthetic methods for N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide that may improve its solubility and biological activity. Another area of interest is the investigation of N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide's potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Finally, future research may focus on the development of new fluorescent probes based on N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide for the detection of other biomolecules.
Méthodes De Synthèse
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide can be synthesized by the condensation reaction between 3-(2-furyl)acrolein and nicotinohydrazide. This reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting product is then purified by recrystallization to obtain pure N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide.
Applications De Recherche Scientifique
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide has been studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, antioxidant, anticancer, and anti-inflammatory activities. N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-11(6-7-13-5-3-9-19-13)16-17-14(18)12-4-2-8-15-10-12/h2-10H,1H3,(H,17,18)/b7-6+,16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWPZJMPCZZRSM-NHTOTWMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)


![[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)

![N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)
![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)



![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)


